molecular formula C26H27N3O3S2 B2434653 4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 922470-09-5

4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B2434653
CAS No.: 922470-09-5
M. Wt: 493.64
InChI Key: CJFWNNZLWBOUND-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide is a complex organic compound that features a combination of benzylsulfonyl, benzo[d]thiazol, and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the benzo[d]thiazol ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazol intermediate using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyridinylmethyl group: This is typically done through a nucleophilic substitution reaction, where the pyridinylmethyl group is introduced to the benzo[d]thiazol intermediate.

    Final coupling: The final step involves coupling the intermediate with butanamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethylbenzo[d]thiazol-2-yl derivatives: These compounds share the benzo[d]thiazol core and may have similar biological activities.

    Benzylsulfonyl derivatives: Compounds with the benzylsulfonyl group may exhibit similar chemical reactivity and applications.

    Pyridinylmethyl derivatives: These compounds share the pyridinylmethyl group and may have similar binding properties and biological activities.

Uniqueness

4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-benzylsulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-19-13-14-20(2)25-24(19)28-26(33-25)29(17-22-11-6-7-15-27-22)23(30)12-8-16-34(31,32)18-21-9-4-3-5-10-21/h3-7,9-11,13-15H,8,12,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFWNNZLWBOUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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